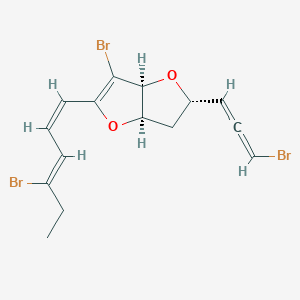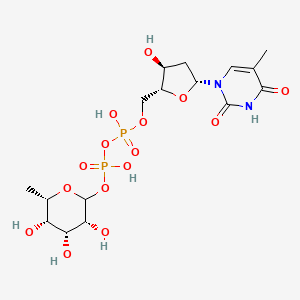![molecular formula C57H102O6 B1261714 TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1261714.png)
TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3] is a triglyceride.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The synthesis of specific fatty acids, such as (9Z,12Z,15E)- and (9E,12Z,15Z)-octadecatrienoic acids, found in many refined vegetable oils, has been a subject of research. These fatty acids, related to linolenic acid (18:3 n-3), were synthesized to study their biological activities (Eynard et al., 1994).
Chromatographic Analysis in Poultry Diets
A study on commercially available blended feed-grade fats (BFF) used in poultry diets identified the presence of trans and cis 18:1 isomers, which are structurally similar to TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]. This research helps in understanding the nutritional content and quality of poultry feed (Al-Athari & Watkins, 1988).
NMR Studies of Polyunsaturated Triacylglycerols
Triacylglycerols containing polyunsaturated fatty acids, like the one mentioned, have been analyzed using 13C-NMR spectroscopy. These studies provide detailed insights into the structure and nature of the fatty acids in these triacylglycerols (Jie & Lam, 1995).
Anti-Inflammatory Activity of Marine Microalga Compounds
Research on Isochrysis galbana, a marine microalga rich in PUFAs, uncovered that its biomass contains glycosylglycerides and glycosylceramides with significant anti-inflammatory activities. These compounds may include fatty acids similar to TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3] and are important in food applications and bioactive compound production (de los Reyes et al., 2016).
Triacylglycerol Analysis in Peanut Oil
The analysis of triacylglycerols (TGs) in peanut oil, using reversed-phase liquid chromatography, helps in identifying and quantifying different TGs, including those structurally similar to TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]. This research is crucial for understanding the composition of peanut oil and its nutritional properties (Semporé & Bézard, 1986).
Influence on Lipoprotein Lipase Activity
Studies have shown that the presence of triglycerides containing fatty acids with trans-double bonds, similar in structure to TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3], can affect the hydrolysis of their cis-counterparts by lipoprotein lipase. This is significant for understanding the metabolism of different types of fats in the body (Zottor & Walker, 1989).
Propiedades
Nombre del producto |
TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3] |
|---|---|
Fórmula molecular |
C57H102O6 |
Peso molecular |
883.4 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] octadecanoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25,27-28,30,54H,4-15,17,20,22-24,26,29,31-53H2,1-3H3/b19-16-,21-18-,28-25-,30-27-/t54-/m0/s1 |
Clave InChI |
PJHDLKOEJMDTBE-XSHDOBLLSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



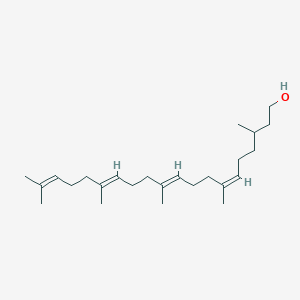
![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)
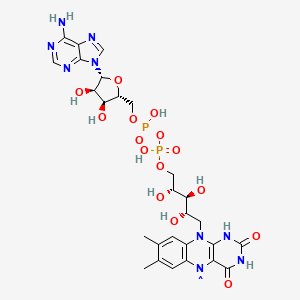

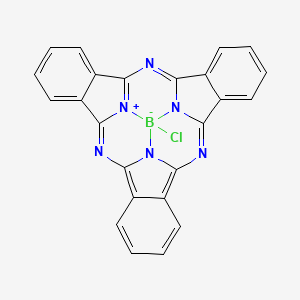
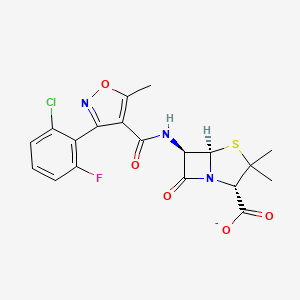
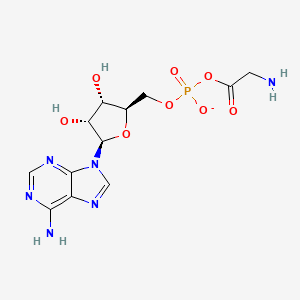
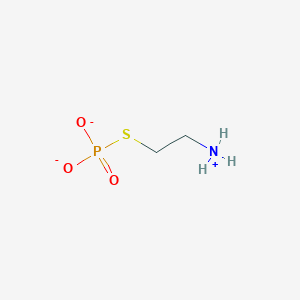
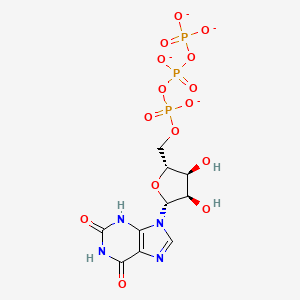
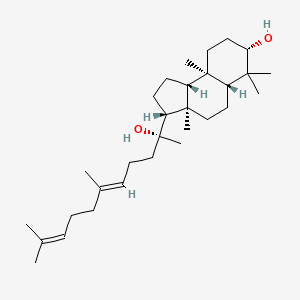
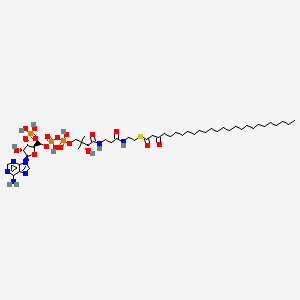
![(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261649.png)
